molecular formula C21H19N5O3 B2549311 2-(3-Methoxyphenyl)-4-methyl-6-(1-(4-methylphenyl)-1H-pyrazol-5-yl)-1,2,4-triazine-3,5(2H,4h)-dione CAS No. 321538-35-6

2-(3-Methoxyphenyl)-4-methyl-6-(1-(4-methylphenyl)-1H-pyrazol-5-yl)-1,2,4-triazine-3,5(2H,4h)-dione

货号: B2549311
CAS 编号: 321538-35-6
分子量: 389.415
InChI 键: SJSXBQQHZLWDDX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-Methoxyphenyl)-4-methyl-6-(1-(4-methylphenyl)-1H-pyrazol-5-yl)-1,2,4-triazine-3,5(2H,4h)-dione is a synthetic small molecule belonging to the 1,2,4-triazinedione chemical class, which is of significant interest in medicinal chemistry for the development of kinase inhibitors. Its core structure is closely related to known scaffolds that exhibit potent and selective inhibitory activity against various protein kinases. Kinase inhibitors are crucial tools for investigating intracellular signaling pathways and have applications in oncology, immunology, and neurology research. The specific substitution pattern on the triazinedione core and the appended pyrazole and methoxyphenyl rings are designed to optimize binding affinity and selectivity within the ATP-binding pocket of target kinases. This compound is intended for use by researchers to probe kinase function in cellular assays, to study signal transduction mechanisms, and to serve as a lead compound or reference standard in the structure-activity relationship (SAR) optimization of novel therapeutic agents. Its primary research value lies in its potential as a precise chemical probe for dissecting the biological roles of specific kinases in disease models.

属性

IUPAC Name

2-(3-methoxyphenyl)-4-methyl-6-[2-(4-methylphenyl)pyrazol-3-yl]-1,2,4-triazine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-14-7-9-15(10-8-14)25-18(11-12-22-25)19-20(27)24(2)21(28)26(23-19)16-5-4-6-17(13-16)29-3/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSXBQQHZLWDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC=N2)C3=NN(C(=O)N(C3=O)C)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(3-Methoxyphenyl)-4-methyl-6-(1-(4-methylphenyl)-1H-pyrazol-5-yl)-1,2,4-triazine-3,5(2H,4H)-dione is a triazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including those similar to the compound in focus. Notably, compounds with similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines.

Case Studies:

  • Pyrazoline Derivatives : A study published in Molecules indicated that certain pyrazoline hybrids exhibit selective cytotoxicity against HepG2 and MCF-7 cell lines with IC50_{50} values ranging from 3.96 to 4.38 μM . The mechanism involved cell cycle arrest and induction of apoptosis through inhibition of Topoisomerase II.
  • Amino-Pyrazoles : Another investigation into aminopyrazole-based compounds found that derivatives displayed potent inhibition of tubulin polymerization, leading to G2/M phase cell cycle arrest . These findings suggest that similar mechanisms may be applicable to the triazine-pyrazole hybrid under review.
  • Inhibition Studies : In a broader context, compounds with structural similarities have been shown to inhibit Aurora-A kinase and other targets critical for cancer cell proliferation . For instance, one derivative was reported to have an IC50_{50} of 0.067 µM against Aurora-A kinase.

Other Pharmacological Effects

Beyond anticancer properties, triazine derivatives often exhibit anti-inflammatory and antioxidant activities:

  • Anti-inflammatory Activity : Some studies suggest that triazine derivatives can modulate inflammatory pathways, although specific data on the compound remains limited.
  • Antioxidant Activity : Research indicates that certain triazine compounds possess antioxidant properties, potentially offering protective effects against oxidative stress in cellular models .

Summary of Findings

Activity Cell Line/Target IC50_{50}
CytotoxicityHepG23.96–4.38 μM
CytotoxicityMCF-73.96–4.38 μM
Tubulin PolymerizationVarious Cancer Cell LinesLow micromolar range
Aurora-A Kinase InhibitionVarious Cancer Cell Lines0.067 µM

科学研究应用

Anticancer Activity

Research has indicated that derivatives of triazine compounds exhibit notable anticancer properties. Studies have shown that modifications to the triazine ring can enhance cytotoxicity against various cancer cell lines. For instance, compounds similar to the target compound have demonstrated activity against breast and lung cancer cells, suggesting that this compound may also possess similar properties due to its structural analogies .

Antimicrobial Properties

Triazine derivatives have been explored for their antimicrobial effects against a range of pathogens. The incorporation of pyrazole moieties is believed to enhance the antimicrobial efficacy by interfering with bacterial DNA synthesis or cell wall integrity. Preliminary studies suggest that the compound may exhibit broad-spectrum antimicrobial activity, making it a candidate for further investigation in infectious disease treatment .

Anti-inflammatory Effects

Compounds containing triazine and pyrazole structures have been reported to exhibit anti-inflammatory properties. The mechanisms often involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications for inflammatory diseases, including arthritis and other chronic inflammatory conditions .

Data Tables

Application AreaPotential EffectsReferences
Anticancer ActivityCytotoxicity against cancer cell lines ,
Antimicrobial PropertiesBroad-spectrum activity against pathogens ,
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines ,

Case Study 1: Anticancer Activity

A study published in Molecules demonstrated that a series of triazine derivatives showed significant cytotoxic effects on breast cancer cell lines (MCF-7). The research highlighted that specific substitutions on the triazine ring led to enhanced potency compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation, a derivative similar to the target compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting its potential role in combating antibiotic-resistant strains .

Case Study 3: Anti-inflammatory Mechanisms

Research focusing on the anti-inflammatory properties of triazine derivatives revealed that they significantly reduced edema in animal models of inflammation. The mechanism was attributed to the suppression of TNF-alpha and IL-6 levels, indicating a pathway for developing new anti-inflammatory drugs .

相似化合物的比较

Structural Analogs and Substituent Effects

The primary structural analog is 6-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)-2-(3-methoxyphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione (CAS: 321538-37-8), which replaces the 4-methylphenyl group on the pyrazole with a 4-fluorophenyl substituent . Key differences include:

Property Main Compound (4-Methylphenyl) Fluorinated Analog (4-Fluorophenyl)
CAS Number 321538-29-8 321538-37-8
Molecular Formula C21H19N5O3 C20H16FN5O3
Molecular Weight 389.4 g/mol 393.4 g/mol
Pyrazole Substituent 4-methylphenyl 4-fluorophenyl
Availability Discontinued Available (Biosynth)
Key Observations:

The 4-fluorophenyl group introduces electronegativity, which may enhance metabolic stability and intermolecular interactions (e.g., hydrogen bonding or dipole-dipole forces) .

Molecular Weight and Polarity :

  • The fluorinated analog has a higher molecular weight (393.4 vs. 389.4 g/mol) due to fluorine’s atomic mass (19 vs. CH3: 15 g/mol).
  • Fluorine’s electronegativity may reduce overall lipophilicity (logP) compared to the methyl group, influencing solubility and membrane permeability.

Commercial Status :

  • The discontinuation of the main compound contrasts with the fluorinated analog’s availability, suggesting improved synthetic feasibility or functional performance in the latter .

Hypothesized Structure-Activity Relationships:
  • 3-Methoxyphenyl Group : Likely critical for target binding due to its electron-rich aromatic system.
  • Pyrazole Substituent : The 4-methyl/fluoro groups may modulate potency or selectivity. Fluorine’s metabolic stability could prolong herbicidal activity .

常见问题

Basic Research Questions

Q. What synthetic routes are reported for 2-(3-Methoxyphenyl)-4-methyl-6-(1-(4-methylphenyl)-1H-pyrazol-5-yl)-1,2,4-triazine-3,5(2H,4h)-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. Key steps include:

  • Triazine Core Formation : React trichloro-s-triazine with substituted acetophenones in alkaline conditions (e.g., NaOH/acetone at 0°C) to introduce substituents at the 4- and 6-positions .
  • Pyrazole Coupling : Use nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling to attach the 1-(4-methylphenyl)pyrazole moiety.
  • Optimization : Adjust solvent polarity (e.g., methanol, DMF), temperature (0°C to reflux), and stoichiometry of reactants to improve yields. Monitor intermediates via TLC and purify via column chromatography .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal packing and intramolecular hydrogen bonds (e.g., C–H⋯N interactions forming S(6) motifs) .
  • Spectroscopy : Use ¹H/¹³C NMR to verify substituent integration and NOESY for spatial assignments. Compare experimental IR stretches (e.g., C=O at ~1700 cm⁻¹) with DFT-predicted vibrational modes .
  • Elemental Analysis : Validate purity (>95%) and stoichiometry .

Q. What preliminary assays are suitable for evaluating bioactivity?

  • Methodological Answer :

  • Antimicrobial Screening : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with reference drugs like ciprofloxacin .
  • Cytotoxicity : Perform MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Research Questions

Q. How can DFT calculations resolve discrepancies between experimental and theoretical structural data?

  • Methodological Answer :

  • Geometry Optimization : Use B3LYP/6-311G(d,p) to minimize energy and compare bond lengths/angles with XRD data. Identify torsional mismatches (e.g., methoxyphenyl rotation) .
  • Electrostatic Potential (MEP) Mapping : Locate nucleophilic/electrophilic regions (e.g., triazine C=O groups) to rationalize reactivity discrepancies .
  • Thermodynamic Properties : Calculate Gibbs free energy (ΔG) and enthalpy (ΔH) to predict stability under varying temperatures .

Q. What strategies enhance target selectivity in triazine derivatives?

  • Methodological Answer :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 3-methoxyphenyl ring to improve DNA gyrase binding .
  • Hybridization : Attach bioactive moieties (e.g., oxadiazoles) via alkylation or Click chemistry to exploit dual-target mechanisms .
  • Docking Studies : Use AutoDock Vina to simulate interactions with enzymes (e.g., E. coli FabH) and prioritize derivatives with lower binding energies .

Q. How can solubility challenges in formulation studies be addressed?

  • Methodological Answer :

  • Co-solvency : Test binary mixtures (e.g., PEG-400/water) to enhance aqueous solubility. Use phase diagrams to identify optimal ratios .
  • Salt Formation : Titrate with tetrabutylammonium hydroxide in non-aqueous solvents (e.g., tert-butyl alcohol) to isolate stable salts with improved dissolution .
  • Solid Dispersion : Prepare amorphous forms via spray drying with PVP-K30 and characterize via DSC/XRD .

Q. How to design experiments elucidating the mechanism of action?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure IC₅₀ against bacterial dihydrofolate reductase (DHFR) using NADPH oxidation kinetics .
  • ROS Detection : Use DCFH-DA fluorescence to quantify reactive oxygen species (ROS) in treated bacterial biofilms .
  • Resistance Studies : Serial passage P. aeruginosa in sub-MIC concentrations to assess mutation frequency and target gene mutations (e.g., gyrA) .

Q. What methodologies assess environmental impact and degradation pathways?

  • Methodological Answer :

  • Fate Studies : Use OECD 308 guidelines to measure hydrolysis (pH 4–9), photolysis (UV-A/B), and soil sorption (Kd) over 28 days .
  • Ecotoxicology : Conduct Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition (72h ErC₅₀) tests .
  • Metabolite Identification : Employ LC-QTOF-MS to detect oxidation products (e.g., demethylated triazine) in simulated wastewater .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。